molecular formula C21H21N3O5S B2982716 (E)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1331447-61-0

(E)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2982716
CAS No.: 1331447-61-0
M. Wt: 427.48
InChI Key: MXRMNLLMZGGSNL-VOTSOKGWSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining an azetidine ring fused with a 1,2,4-oxadiazole moiety, a thiophene substituent, and a (3,4,5-trimethoxyphenyl)prop-2-en-1-one group. The 3,4,5-trimethoxyphenyl group contributes to lipophilicity and membrane permeability, while the 1,2,4-oxadiazole and azetidine rings may influence binding affinity and metabolic stability .

Properties

IUPAC Name

(E)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-15-9-13(10-16(27-2)19(15)28-3)6-7-18(25)24-11-14(12-24)21-22-20(23-29-21)17-5-4-8-30-17/h4-10,14H,11-12H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRMNLLMZGGSNL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, antiviral, and anticancer activities as reported in various studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 339.37 g/mol
  • Key Functional Groups : Oxadiazole ring, azetidine ring, and methoxy groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. Specifically, compounds featuring the thiophen-2-yl and oxadiazole moieties have shown promising activity against dengue virus.

Key Findings:

  • Dengue Virus Inhibition : A study evaluated various oxadiazole derivatives and found that some exhibited submicromolar activity against all four serotypes of the dengue virus. The most potent inhibitors were derived from a similar scaffold to the compound .
  • Mechanism of Action : These compounds act as non-nucleoside inhibitors of the dengue viral polymerase (NS5 RdRp), suggesting a mechanism that could be exploited for therapeutic purposes against viral infections .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly its efficacy against various bacterial strains.

Research Insights:

  • Broad-Spectrum Activity : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4.19 µM to 13.74 µM across different bacterial strains .
  • Comparison with Standard Antibiotics : In vitro cytotoxicity screening showed that several derivatives exhibited higher efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been a significant area of research, particularly in relation to breast cancer cell lines.

Case Studies:

  • MCF-7 Cell Line Testing : The compound and its analogs were tested against MCF-7 breast cancer cells using the MTT assay. Results indicated high cytotoxicity with percentage inhibition rates between 89% to 94% at varying concentrations compared to doxorubicin .
  • Mechanism of Action : The anticancer activity was linked to the induction of apoptosis through pathways involving p53 expression and caspase activation, similar to known chemotherapeutic agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSubmicromolar activity against dengue virus
AntimicrobialMICs between 4.19 µM and 13.74 µM
AnticancerHigh cytotoxicity against MCF-7 cells

Comparison with Similar Compounds

Compound A: (E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Structural Similarities : Shares the (E)-configured α,β-unsaturated ketone and the 3,4,5-trimethoxyphenyl group.
  • Key Differences : Replaces the azetidine-oxadiazole-thiophene core with a chromen (coumarin derivative) ring system.
  • Research Findings: X-ray crystallography confirmed planar geometry of the trimethoxyphenyl group and conjugation in the α,β-unsaturated ketone . Chromen derivatives are known for antioxidant and anti-inflammatory properties, but the absence of azetidine may reduce conformational rigidity compared to the target compound .

Compound B: 3-Prop-2-enyl-2-thioxo-5-((3,4,5-trimethoxyphenyl)methylene)-1,3-thiazolidin-4-one

  • Structural Similarities: Contains the 3,4,5-trimethoxyphenyl group and an α,β-unsaturated system (methylene-thiazolidinone).
  • Key Differences: Uses a thiazolidinone ring instead of oxadiazole-azetidine, with a sulfur atom in the heterocycle.
  • Research Findings: Thiazolidinones are associated with antimicrobial and anticancer activities, but sulfur may introduce metabolic instability compared to oxadiazole . Molecular weight (351.44 g/mol) is lower than the target compound, suggesting differences in solubility and bioavailability .

Compound C: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structural Similarities : Features a triazole ring, a common bioisostere for oxadiazole.
  • Key Differences : Lacks the azetidine and trimethoxyphenyl groups; includes chlorinated aromatic substituents.
  • Research Findings :
    • Hydrogen bonding (N–H···S and O–H···S) stabilizes crystal packing, similar to oxadiazole-based compounds .
    • Chlorine substituents enhance electronegativity but may increase toxicity compared to methoxy groups .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B Compound C
Core Structure Azetidine-1,2,4-oxadiazole Chromen Thiazolidinone Triazole
Aromatic Substituent 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl 3,4,5-Trimethoxyphenyl 2-Chlorophenyl
Molecular Weight (g/mol) ~450 (estimated) Not reported 351.44 ~380 (estimated)
Key Interactions π-π stacking, H-bonding Conjugation, H-bonding Sulfur-mediated interactions N–H···S, O–H···S
Biological Implications Potential kinase inhibition Antioxidant activity Antimicrobial activity Electrophilic reactivity

Discussion of Structural and Functional Implications

  • Oxadiazole vs. Triazole/Thiazolidinone: The 1,2,4-oxadiazole in the target compound offers higher metabolic stability than thiazolidinone (prone to hydrolysis) and triazole (susceptible to oxidation) .
  • Trimethoxyphenyl Group : Shared with Compounds A and B, this group is critical for interacting with hydrophobic pockets in enzymes, as seen in tubulin inhibitors like combretastatin analogs .

Q & A

Q. What synthetic strategies are recommended for constructing the (E)-configured enone core in this compound?

The enone core (α,β-unsaturated ketone) is critical for biological activity and stability. A Michael addition-elimination approach is commonly employed, where a ketone (e.g., 3,4,5-trimethoxyacetophenone) reacts with a substituted aldehyde under basic conditions. For example, Carvalho-Jr et al. synthesized similar enones using Knoevenagel condensation with piperidine as a catalyst in ethanol . To ensure the (E)-configuration, monitor reaction kinetics via HPLC or UV spectroscopy, as steric hindrance from the azetidine and oxadiazole substituents may favor the trans isomer.

Q. How can spectroscopic techniques (NMR, IR) distinguish the oxadiazole and azetidine moieties in this compound?

  • NMR : The oxadiazole ring protons resonate as singlet(s) near δ 8.5–9.0 ppm (aromatic region), while azetidine protons appear as multiplets between δ 3.5–4.5 ppm due to ring strain and proximity to electronegative atoms .
  • IR : Stretching vibrations for the oxadiazole C=N bond appear at ~1600–1650 cm⁻¹, and the enone C=O at ~1680–1720 cm⁻¹. Compare with reference spectra of analogous oxadiazole-azetidine hybrids .

Q. What is the rationale for incorporating 3,4,5-trimethoxyphenyl and thiophene-oxadiazole groups?

The 3,4,5-trimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets (e.g., tubulin in anticancer studies), while the thiophene-oxadiazole moiety improves electron delocalization and metabolic stability. Evidence from Matiychuk et al. shows that methoxy substituents significantly increase antimicrobial activity in triazole derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Saraç et al. used this approach to correlate tautomer stability with spectral data in oxadiazole-thiophene hybrids .
  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or tubulin. Prioritize residues forming hydrogen bonds with the oxadiazole (e.g., Arg120 in COX-2) or hydrophobic contacts with trimethoxyphenyl groups .

Q. What experimental controls are essential when assessing antimicrobial activity to address contradictory data across analogs?

  • Positive/Negative Controls : Include standard drugs (e.g., fluconazole for fungi) and solvent-only samples to rule out false positives.
  • Structure-Activity Correlation : Test derivatives with modified methoxy or thiophene groups. For instance, Karpenko et al. demonstrated that replacing thiophene with furan reduces antifungal potency due to weaker π-stacking .
  • Biofilm Assays : Use crystal violet staining to quantify biofilm inhibition, as planktonic MIC values may not reflect true efficacy .

Q. How can tautomerism in the oxadiazole-thiophene system influence pharmacological properties?

Thione-thiol tautomerism in oxadiazole derivatives alters electron density and hydrogen-bonding capacity. Employ variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect tautomeric shifts. For example, Karpenko et al. observed thiol ↔ thione equilibrium shifts at 50–80°C, impacting binding to fungal CYP51 .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)Reference
Oxadiazole (C=N)8.7 (s, 1H)1620
Azetidine (CH₂)3.8–4.2 (m, 4H)-
3,4,5-Trimethoxyphenyl3.9 (s, 9H, OCH₃)2830 (OCH₃)

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundMIC (μg/mL, C. albicans)IC₅₀ (μM, MCF-7)Key ModificationReference
Target CompoundPendingPending--
4a (Thiophene derivative)1612.5Thiophene-oxadiazole
Trimethoxy-triazole88.23,4,5-Trimethoxyphenyl

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